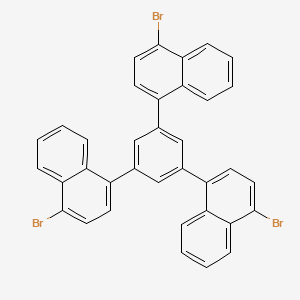

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene is a halogenated aromatic monomer . It has a linear formula of C36H21Br3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-Tris(phenylethynyl)benzenes with different fluorination patterns were synthesized through selective Sono-gashira-Hagihara coupling reactions . Also, nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C36H21Br3 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the retrieved information.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved information, it’s worth noting that similar compounds have been used in various reactions. For example, 1,3,5-Tris(bromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C36H21Br3) and molecular weight (693.28) . Detailed properties such as melting point, boiling point, and density were not available in the retrieved information.Applications De Recherche Scientifique

Advanced Materials and Sensing Technologies

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene plays a pivotal role in the synthesis and development of advanced materials with unique properties. For instance, it is instrumental in creating luminescent covalent-organic polymers (COPs) that demonstrate high surface areas and exceptional hydrothermal stability. These COPs are notable for their graphene-like layer texture and their applications in sensing nitroaromatic explosives and small organic molecules due to their fast response, high sensitivity, and selectivity at low concentrations (Xiang & Cao, 2012). Additionally, this compound contributes to the color tailoring of COP samples, resulting in a wide color range emission, including near-infrared luminescence. This characteristic enables their use as luminescent sensors for detecting nitroaromatic explosives and metal ions, potentially expanding to applications in photocatalysis, organic electronics, and medical imaging (Guo & Cao, 2015).

Molecular Engineering and Chemistry

The compound's significance extends to molecular engineering and chemistry, where it serves as a building block for constructing intricate molecular architectures. Notably, it has been utilized in the creation of triple helical columns formed via amide-to-amide hydrogen bonding. These columns exhibit the propensity to assemble into porous materials through halogen...halogen interactions in iodine, bromine, and chlorine derivatives, highlighting its versatility in designing materials with potential porosity and specific interaction capabilities (Rajput, Chernyshev, & Biradha, 2010).

Polymerization and Surface Chemistry

Moreover, this compound is pivotal in surface chemistry, particularly in polymerization processes on graphene and hexagonal boron nitride surfaces. Its ability to undergo polymerization via dehalogenation on these substrates has been explored, shedding light on the molecular interactions governing surface-confined synthesis of polymers through carbon-carbon coupling. This research not only advances our understanding of surface chemistry and molecular assembly but also opens new avenues for fabricating nanoscale materials and coatings with tailored properties (Morchutt et al., 2015).

Propriétés

IUPAC Name |

1-[3,5-bis(4-bromonaphthalen-1-yl)phenyl]-4-bromonaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H21Br3/c37-34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39)33-12-6-3-9-30(27)33/h1-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKXKEBSRFIQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)Br)C6=CC=C(C7=CC=CC=C76)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H21Br3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,5-Dimethylphenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2730705.png)

![3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid](/img/structure/B2730706.png)

![N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730708.png)

![2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline](/img/structure/B2730710.png)

![Tert-butyl 3-[(3-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2730712.png)

![5-Fluoro-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2730713.png)

![N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2730717.png)

![6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2730722.png)